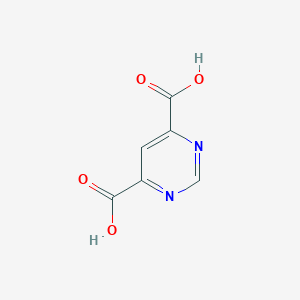

Pyrimidine-4,6-dicarboxylic acid

Descripción

The exact mass of the compound Pyrimidine-4,6-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyrimidine-4,6-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine-4,6-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

pyrimidine-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-4(6(11)12)8-2-7-3/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEOKRXVAACBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286236 | |

| Record name | pyrimidine-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16490-02-1 | |

| Record name | 16490-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrimidine-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,6-Pyrimidinedicarboxylic Acid (CAS 16490-02-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological significance of 4,6-Pyrimidinedicarboxylic acid (CAS 16490-02-1). This compound serves as a crucial building block in medicinal chemistry, particularly in the development of enzyme inhibitors for various therapeutic targets.

Core Chemical Identity and Properties

4,6-Pyrimidinedicarboxylic acid, a heterocyclic compound, is distinguished by a pyrimidine (B1678525) core functionalized with two carboxylic acid groups at the 4 and 6 positions. This structural arrangement imparts specific chemical reactivity and allows for its use as a versatile scaffold in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 4,6-Pyrimidinedicarboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 16490-02-1 | [1][2] |

| Molecular Formula | C₆H₄N₂O₄ | [2] |

| Molecular Weight | 168.11 g/mol | [2] |

| Melting Point | 238-240 °C | [1] |

| Boiling Point | 497.4 °C at 760 mmHg | [1] |

| Density | 1.665 g/cm³ | [1] |

| pKa | 2.14 (Predicted) | [1] |

| Appearance | Solid | [3] |

| Solubility | Data not readily available | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Table 2: Spectroscopic and Computational Data for 4,6-Pyrimidinedicarboxylic Acid

| Data Type | Value | Source(s) |

| XLogP3 | -0.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 100 Ų | [2] |

| Complexity | 186 | [2] |

Synthesis and Derivatization

The synthesis of 4,6-Pyrimidinedicarboxylic acid can be achieved through various organic chemistry routes. A common method involves the oxidation of a readily available precursor, 4,6-dimethylpyrimidine (B31164).

Experimental Protocol: Synthesis of 4,6-Pyrimidinedicarboxylic Acid

This protocol is a representative method based on the oxidation of a substituted pyrimidine.

Materials:

-

4,6-dimethylpyrimidine

-

Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Distilled water

-

Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

-

A solution of 4,6-dimethylpyrimidine is prepared in an appropriate solvent, such as aqueous sulfuric acid.

-

The solution is heated to reflux.

-

Potassium permanganate is added portion-wise to the refluxing solution. The reaction is exothermic and should be controlled carefully.

-

After the addition is complete, the mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The hot solution is then filtered to remove manganese dioxide (MnO₂).

-

The filtrate is cooled, and excess oxidizing agent is quenched by the addition of sodium bisulfite.

-

The solution is then cooled in an ice bath to precipitate the crude 4,6-Pyrimidinedicarboxylic acid.

-

The crude product is collected by vacuum filtration and washed with cold water.

-

Further purification can be achieved by recrystallization from hot water or another suitable solvent.

The dicarboxylic acid functionality of this molecule allows for a wide range of derivatization reactions, including esterification and amidation, to produce a library of compounds for screening in drug discovery programs.

Biological Significance and Applications

4,6-Pyrimidinedicarboxylic acid is a key intermediate in the synthesis of potent and selective enzyme inhibitors. Its derivatives have shown significant activity against matrix metalloproteinase-13 (MMP-13) and the Jumonji domain-containing 2 (JMJD2) family of histone demethylases.

Inhibition of Matrix Metalloproteinase-13 (MMP-13)

MMP-13 is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage.[4][5] Overexpression of MMP-13 is implicated in the pathogenesis of osteoarthritis.[4][5] Derivatives of 4,6-Pyrimidinedicarboxylic acid have been developed as selective inhibitors of MMP-13, offering a potential therapeutic strategy for osteoarthritis.

Caption: MMP-13 Signaling Pathway in Osteoarthritis.

Experimental Protocol: MMP-13 Inhibition Assay

This fluorometric assay quantifies the enzymatic activity of MMP-13.

Materials:

-

Recombinant human MMP-13

-

Fluorogenic MMP-13 substrate

-

Assay buffer (e.g., Tris-HCl, CaCl₂, NaCl)

-

Test inhibitor (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In the microplate, add the assay buffer, the test inhibitor solution, and the recombinant MMP-13 enzyme.

-

Incubate the mixture at room temperature for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by MMP-13 results in a fluorescent signal.

-

The rate of the reaction is determined from the linear phase of the fluorescence curve.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the reaction rates against the inhibitor concentrations.[6][7][8]

Inhibition of JMJD2 Histone Demethylases

The JMJD2 family of enzymes are histone demethylases that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins.[9][10] Dysregulation of JMJD2 activity is associated with various cancers.[9][10] 4,6-Pyrimidinedicarboxylic acid serves as a scaffold for the design of inhibitors targeting these enzymes.

References

- 1. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. chondrex.com [chondrex.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Derivatization of Pyrimidine-4,6-dicarboxylic Acid: A Technical Guide for Researchers

Introduction

Pyrimidine-4,6-dicarboxylic acid is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. The presence of two carboxylic acid groups at the 4 and 6 positions of the pyrimidine (B1678525) ring offers reactive sites for various chemical modifications, leading to a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the primary derivatization strategies for Pyrimidine-4,6-dicarboxylic acid, with a focus on amidation and esterification. It includes detailed experimental protocols, quantitative data on synthesized derivatives, and visualizations of synthetic workflows and relevant biological pathways.

Core Derivatization Strategies

The primary methods for the derivatization of Pyrimidine-4,6-dicarboxylic acid involve the transformation of its carboxylic acid functionalities into amides and esters. These modifications are crucial for modulating the compound's physicochemical properties, such as solubility, stability, and bioavailability, as well as for exploring its structure-activity relationships in various biological targets.

Amidation

The conversion of the carboxylic acid groups to amides is a key derivatization pathway that has yielded compounds with significant therapeutic potential. Notably, Pyrimidine-4,6-dicarboxamides have been identified as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in osteoarthritis.[1]

Several synthetic routes can be employed for amidation, often requiring the activation of the carboxylic acids to facilitate the reaction with a desired amine.

1. Acyl Chloride Formation: A common method involves the conversion of the dicarboxylic acid to its corresponding diacyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acyl chloride is then reacted with the target amine to form the diamide.

2. Mixed Anhydride (B1165640) Method: The dicarboxylic acid can be converted into a mixed anhydride by reacting it with a suitable chloroformate, such as ethyl chloroformate. This activated intermediate then readily reacts with an amine to yield the desired amide.[2]

3. Peptide Coupling Reagents: Modern peptide coupling reagents offer a mild and efficient alternative for amide bond formation. Reagents like 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used to directly couple the dicarboxylic acid with amines.[3]

Esterification

Esterification of Pyrimidine-4,6-dicarboxylic acid is another important derivatization strategy, often employed to create precursors for further reactions or to modify the pharmacokinetic profile of the molecule.

1. Fischer Esterification: This classic method involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

2. Dicyclohexylcarbodiimide (B1669883) (DCC) Coupling: For milder reaction conditions, particularly with sensitive substrates, dicyclohexylcarbodiimide (DCC) can be used as a coupling agent. In the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), DCC facilitates the formation of the ester bond at room temperature.[1]

Quantitative Data on Derivatives

The following tables summarize the quantitative data for selected derivatives of Pyrimidine-4,6-dicarboxylic acid.

Table 1: Physicochemical Properties of Dimethyl Pyrimidine-4,6-dicarboxylate

| Property | Value | Reference |

| CAS Number | 6345-43-3 | [4] |

| Molecular Formula | C₈H₈N₂O₄ | [5] |

| Molecular Weight | 196.16 g/mol | [5] |

| Melting Point | 78-79 °C | [4][6] |

| Boiling Point | 305.7 °C at 760 mmHg | [4] |

| Density | 1.293 g/cm³ | [4] |

Table 2: Synthesis and Properties of Selected Pyrimidine-4,6-dicarboxamide Derivatives

| Derivative | Amine | Coupling Method | Yield (%) | Melting Point (°C) | Biological Target |

| Pyrimidine-4,6-dicarboxylic acid dihydrazide | Hydrazine (B178648) hydrate (B1144303) | Direct condensation | 95 | >300 | Proline/Lysine Hydroxylase Inhibitor |

| Pyrimidine-4,6-dicarboxylic acid di-(3-hydroxypropyl)-amide | 3-Amino-1-propanol | Not specified | Not specified | Not specified | Proline/Lysine Hydroxylase Inhibitor |

| Pyrimidine-4,6-dicarboxylic acid di-acetohydrazide | Acetylhydrazine | Acetic anhydride | Not specified | >300 | Proline/Lysine Hydroxylase Inhibitor |

| N,N'-bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide | 4-Fluoro-3-methylbenzylamine | Acyl chloride | Not specified | Not specified | MMP-13 Inhibitor |

Experimental Protocols

Synthesis of Dimethyl Pyrimidine-4,6-dicarboxylate

This protocol describes the Fischer esterification of Pyrimidine-4,6-dicarboxylic acid.

Materials:

-

Pyrimidine-4,6-dicarboxylic acid (10 g, 0.059 mol)

-

Methanol (B129727) (1.4 L)

-

Concentrated hydrochloric acid (10.93 mL, 0.356 mol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Suspend Pyrimidine-4,6-dicarboxylic acid in methanol in a round-bottom flask.[6]

-

Slowly add concentrated hydrochloric acid to the suspension.[6]

-

Heat the reaction mixture to reflux at 65 °C with stirring for 3 hours.[6]

-

After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[6]

-

Redissolve the residue in a minimal amount of methanol and filter the solution.[6]

-

Concentrate the filtrate to yield the product, dimethyl pyrimidine-4,6-dicarboxylate.[6]

Expected Yield: 94.4%[6] Characterization: Mass spectrometry (ES+) m/z = 197.20 [M+H]⁺[6]

Synthesis of Pyrimidine-4,6-dicarboxylic Acid Dihydrazide

This protocol details the synthesis of a dihydrazide derivative from the corresponding dimethyl ester.

Materials:

-

Dimethyl pyrimidine-4,6-dicarboxylate (2 g)

-

Methanol (75 mL)

-

Hydrazine hydrate (1.1 g)

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve dimethyl pyrimidine-4,6-dicarboxylate in methanol at room temperature in a beaker with stirring.[2]

-

Add hydrazine hydrate to the solution.[2]

-

Continue stirring at room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.

Expected Yield: 1.9 g[2]

General Procedure for the Synthesis of Pyrimidine-4,6-dicarboxamides using HATU coupling

This protocol outlines a general method for the synthesis of dicarboxamides using a peptide coupling agent.

Materials:

-

Pyrimidine-4,6-dicarboxylic acid (1 equivalent)

-

Amine (2.2 equivalents)

-

HATU (2.2 equivalents)

-

N,N-diisopropylethylamine (DIPEA) (4 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of Pyrimidine-4,6-dicarboxylic acid in anhydrous DMF under an inert atmosphere, add the amine, followed by DIPEA and HATU.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Synthetic Workflow for a Selective MMP-13 Inhibitor

The following diagram illustrates a synthetic pathway for a Pyrimidine-4,6-dicarboxamide derivative investigated as a selective MMP-13 inhibitor.

Caption: Synthetic workflow for a selective MMP-13 inhibitor.

Signaling Pathway of MMP-13 in Osteoarthritis

This diagram illustrates the role of MMP-13 in the degradation of articular cartilage in osteoarthritis and the inhibitory action of Pyrimidine-4,6-dicarboxamide derivatives.

Caption: Role of MMP-13 in osteoarthritis and its inhibition.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. calpaclab.com [calpaclab.com]

- 6. DIMETHYL PYRIMIDINE-4,6-DICARBOXYLATE CAS#: 6345-43-3 [amp.chemicalbook.com]

The Biological Versatility of Pyrimidine Dicarboxylic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine (B1678525) dicarboxylic acids represent a class of heterocyclic compounds with a structurally versatile scaffold that has garnered significant attention in medicinal chemistry. The strategic placement of two carboxylic acid groups on the pyrimidine ring allows for a multitude of chemical modifications, leading to a diverse range of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the biological activities of pyrimidine dicarboxylic acids and their derivatives, with a focus on their enzymatic inhibition and modulation of key signaling pathways. The information is presented to facilitate further research and drug development efforts in areas such as oncology, inflammation, and regenerative medicine.

Enzyme Inhibition: A Key Mechanism of Action

Derivatives of pyrimidine dicarboxylic acids have emerged as potent inhibitors of several key enzymes implicated in various disease pathologies. The dicarboxylic acid moieties often serve as critical pharmacophores for interacting with the active sites of these enzymes.

Matrix Metalloproteinase-13 (MMP-13) Inhibition

Pyrimidine-4,6-dicarboxamides, synthesized from the corresponding dicarboxylic acid, have been identified as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), a collagenase involved in the degradation of the extracellular matrix in diseases like osteoarthritis.[1]

Table 1: Inhibitory Activity of Pyrimidine-4,6-dicarboxylic Acid Derivatives against MMP-13

| Compound | Target Enzyme | IC50 |

| N4,N6-bis[(4-fluoro-3-methylphenyl)methyl]-4,6-pyrimidinedicarboxamide | MMP-13 | 8 nM[1] |

Proline and Lysine (B10760008) Hydroxylase Inhibition

Certain diamide (B1670390) derivatives of pyrimidine-4,6-dicarboxylic acid are known to inhibit proline hydroxylase and lysine hydroxylase.[1] These enzymes are crucial for the post-translational modification of collagen, and their inhibition can have significant effects on collagen biosynthesis and deposition, which is relevant in fibrotic diseases.[1]

Modulation of Cell Signaling Pathways

Beyond direct enzyme inhibition, pyrimidine derivatives have been shown to modulate intracellular signaling pathways, influencing cellular processes such as differentiation and proliferation.

Osteogenesis via the BMP2/SMAD1 Signaling Pathway

A notable biological activity of certain pyrimidine derivatives is the promotion of osteogenesis through the activation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. This pathway is critical for bone formation and regeneration. While specific data on the parent pyrimidine dicarboxylic acids is limited, derivatives have demonstrated potent effects at low concentrations.

Table 2: Osteogenic Activity of a Pyrimidine Derivative

| Compound Class | Effective Concentration for Osteogenesis |

| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | 1 pM (in vitro) |

This activity highlights the potential of the pyrimidine scaffold in developing anabolic agents for bone-related disorders.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of pyrimidine dicarboxylic acids and their derivatives. The following sections provide outlines for key experimental protocols.

MMP-13 Inhibition Assay

This protocol is designed to determine the inhibitory activity of test compounds against MMP-13.

Materials:

-

Recombinant human MMP-13

-

Fluorogenic MMP-13 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add 25 µL of the diluted compounds to the wells of the microplate.

-

Add 50 µL of the MMP-13 enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission) every minute for 30 minutes at 37°C.

-

Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Alkaline Phosphatase (ALP) Activity Assay for Osteoblast Differentiation

This assay is a common method to assess the early stages of osteoblast differentiation.

Materials:

-

Osteoprogenitor cells (e.g., MC3T3-E1)

-

Osteogenic differentiation medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

-

Test compounds

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

96-well clear microplates

-

Spectrophotometer

Procedure:

-

Seed osteoprogenitor cells in a 96-well plate and culture until they reach confluence.

-

Replace the growth medium with osteogenic differentiation medium containing various concentrations of the test compounds.

-

Culture the cells for 7-14 days, changing the medium every 2-3 days.

-

After the incubation period, wash the cells with PBS and lyse them with the cell lysis buffer.

-

Transfer the cell lysate to a new 96-well plate.

-

Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 0.1 M NaOH.

-

Measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein content of each sample.

Western Blot Analysis of BMP2/SMAD1 Pathway Proteins

This protocol is used to detect the expression levels of key proteins in the BMP2/SMAD1 signaling pathway.

Materials:

-

Cell lysates from cells treated with test compounds

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-BMP2, anti-phospho-SMAD1, anti-SMAD1, anti-RUNX2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations of Pathways and Workflows

BMP2/SMAD1 Signaling Pathway in Osteogenesis

Caption: BMP2/SMAD1 signaling pathway activated by a pyrimidine derivative.

General Experimental Workflow for Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

Pyrimidine dicarboxylic acids and their derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their ability to selectively inhibit key enzymes and modulate critical signaling pathways underscores their importance in drug discovery. While much of the currently available data focuses on derivatized forms, the pyrimidine dicarboxylic acid core provides a versatile and valuable scaffold for further chemical exploration and biological evaluation. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a foundation for researchers to further investigate the therapeutic potential of this important class of molecules.

References

An In-depth Technical Guide to Pyrimidine-4,6-dicarboxylic Acid: Synthesis, Applications, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Heterocycle

Pyrimidine-4,6-dicarboxylic acid is a heterocyclic organic compound that has emerged as a highly versatile building block in both medicinal chemistry and materials science. Its rigid pyrimidine (B1678525) core, strategically functionalized with two carboxylic acid groups, provides a unique scaffold for creating complex molecular architectures. The nitrogen atoms within the pyrimidine ring, along with the carboxylate oxygens, serve as excellent coordination sites for metal ions, making it a valuable ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Furthermore, the carboxylic acid groups act as convenient handles for derivatization, particularly into amides, leading to compounds with significant biological activity.[1] This guide provides a comprehensive overview of its synthesis, key reactions, and its role as a scaffold for potent enzyme inhibitors.

Physicochemical and Structural Data

The fundamental properties of Pyrimidine-4,6-dicarboxylic acid are summarized below, providing essential data for its identification and use in experimental settings.

| Property | Value |

| IUPAC Name | pyrimidine-4,6-dicarboxylic acid |

| CAS Number | 16490-02-1 |

| Molecular Formula | C₆H₄N₂O₄ |

| Molecular Weight | 168.11 g/mol |

| Canonical SMILES | C1=C(N=CN=C1C(=O)O)C(=O)O |

| InChI Key | XIEOKRXVAACBHI-UHFFFAOYSA-N |

| Monoisotopic Mass | 168.01710661 Da |

| Topological Polar Surface Area | 100 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Data sourced from PubChem CID 239360.[2]

Synthesis and Experimental Protocols

The synthesis of pyrimidine-4,6-dicarboxylic acid and its derivatives can be achieved through various established pathways. Below are detailed protocols for the parent compound and its key applications.

Synthesis of Pyrimidine-4,6-dicarboxylic Acid

A common and straightforward method for preparing the title compound is through the hydrolysis of its corresponding dimethyl ester.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Pyrimidine-Based Ligands

Introduction

The pyrimidine (B1678525) nucleus, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a titan in the worlds of biology and medicine. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it forms the very alphabet of our genetic code. Beyond this profound biological role, the pyrimidine scaffold has proven to be a "privileged structure" in medicinal chemistry, giving rise to a vast and diverse pharmacopeia. This technical guide provides an in-depth exploration of the discovery and history of pyrimidine-based ligands, from their initial synthesis to their development into cornerstone therapeutic agents. We will delve into the foundational synthetic methodologies, present key quantitative data on early ligands, and visualize the biological pathways they modulate.

The Early Syntheses: From Barbituric Acid to the Parent Pyrimidine

The story of synthetic pyrimidines begins not with the parent heterocycle itself, but with one of its most famous derivatives: barbituric acid. The systematic study of pyrimidines was pioneered in the late 19th century, laying the chemical groundwork for future discoveries.

The Landmark Synthesis of Barbituric Acid by von Baeyer (1864)

In 1864, the German chemist Adolf von Baeyer first synthesized barbituric acid by condensing urea (B33335) with malonic acid derivatives.[1] This discovery was a pivotal moment, not for its immediate therapeutic application, but for establishing a viable route to this new class of compounds. Later, in 1879, the French chemist Édouard Grimaux improved upon this by reacting urea and malonic acid in the presence of phosphorus oxychloride.[2]

Pinner's Pyrimidine Synthesis (1884)

The systematic investigation into the broader class of pyrimidines is largely credited to Adolf Pinner.[3] Beginning in 1884, Pinner developed a method for synthesizing pyrimidine derivatives by condensing amidines with β-keto esters or β-diketones.[4][5] This reaction, now known as the Pinner pyrimidine synthesis, was a significant step forward in accessing a wider variety of substituted pyrimidines.

Isolation of the Parent Pyrimidine by Gabriel and Colman (1900)

It was not until 1900 that Siegmund Gabriel and James Colman reported the first synthesis of the parent pyrimidine compound.[3] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.

The Rise of the Barbiturates: The First Pyrimidine-Based Drugs

The therapeutic potential of pyrimidine-based ligands was first realized with the development of the barbiturates, a class of drugs that profoundly affect the central nervous system.

The Dawn of a New Era in Sedation: Barbital (B3395916) (1903)

In 1902, Emil Fischer and Joseph von Mering discovered that 5,5-diethylbarbituric acid, which they named barbital (and was commercially known as Veronal), was a potent hypnotic.[1] This marked the birth of the first commercially successful pyrimidine-based drug and opened the floodgates for the development of a plethora of barbiturate (B1230296) derivatives for use as sedatives, hypnotics, and anticonvulsants.

Table 1: Physicochemical Properties of Barbital

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂N₂O₃ | [6] |

| Molecular Weight | 184.19 g/mol | [7] |

| Melting Point | 188-192 °C | [6] |

| Water Solubility | 7.149 g/L (25 °C) | [6] |

| pKa | 7.43 (at 25 °C) | [6] |

| Appearance | White crystalline powder | [7] |

Mechanism of Action: Modulating GABA-A Receptor Activity

Barbiturates exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8] By binding to a distinct site on the receptor, they prolong the opening of the chloride ion channel, leading to an enhanced inhibitory signal and a decrease in neuronal excitability.

Expanding the Therapeutic Landscape: Pyrimidine-Based Sulfa Drugs

The versatility of the pyrimidine scaffold was further demonstrated with the development of the sulfonamide (sulfa) drugs, the first class of systemic antibacterial agents.

The Discovery of Sulfadiazine: A Pyrimidine in the Fight Against Bacteria

While the first sulfa drug, Prontosil, was discovered in the 1930s, the incorporation of a pyrimidine ring led to the development of highly effective and less toxic derivatives.[9] Sulfadiazine, introduced in the early 1940s, became a cornerstone of antibacterial therapy.

Table 2: Early Pyrimidine-Based Sulfa Drugs

| Drug | Year of Introduction (Approx.) | Key Therapeutic Use |

| Sulfadiazine | 1941 | Systemic bacterial infections |

| Sulfamerazine | 1943 | Systemic bacterial infections |

| Sulfamethazine | 1943 | Veterinary and human medicine |

Mechanism of Action: Inhibiting Folic Acid Synthesis

Sulfa drugs act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[10] Folic acid is essential for the synthesis of nucleotides and amino acids, and its inhibition halts bacterial growth and replication.[11] This mechanism provides selective toxicity, as humans obtain folic acid from their diet and lack the DHPS enzyme.

The Antiviral Revolution: Pyrimidine Nucleoside Analogs

The discovery of pyrimidine nucleoside analogs as potent antiviral agents marked a turning point in the fight against viral diseases, most notably the HIV/AIDS pandemic.

Zidovudine (AZT): The First Antiretroviral

Zidovudine (3'-azido-3'-deoxythymidine), also known as AZT, was first synthesized in 1964 by Jerome Horwitz as a potential anti-cancer agent but showed little efficacy.[12][13] In 1984, its potent activity against the newly discovered human immunodeficiency virus (HIV) was demonstrated.[12] This led to its rapid development and approval in 1987 as the first drug for the treatment of AIDS.[14]

Table 3: Key Data for Zidovudine (AZT)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃N₅O₄ | [14] |

| Molecular Weight | 267.24 g/mol | [14] |

| Year of Synthesis | 1964 | [12] |

| Year of FDA Approval | 1987 | [14] |

| Mechanism of Action | Reverse Transcriptase Inhibitor |

Mechanism of Action: Terminating Viral DNA Synthesis

AZT is a nucleoside analog that, once inside a host cell, is phosphorylated to its active triphosphate form. This active form competes with the natural nucleoside, thymidine (B127349) triphosphate, for incorporation into the growing viral DNA chain by the viral enzyme reverse transcriptase. The azido (B1232118) group at the 3' position of AZT prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the viral DNA chain.

Experimental Protocols

Representative Historical Synthesis: Barbital (Fischer and von Mering, 1903)

While the original 1903 publication by Fischer and von Mering provides a descriptive account, a typical laboratory synthesis of barbital based on their work would involve the following general steps. It is important to note that specific quantities and reaction conditions would have been optimized and may not be fully detailed in the initial report.

Workflow for Barbital Synthesis

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate followed by a solution of urea in warm absolute ethanol.

-

Condensation: Heat the reaction mixture to reflux for several hours. A precipitate of the sodium salt of barbital will form.

-

Workup: After the reaction is complete, cool the mixture and add water to dissolve the precipitate. Acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the free barbital.

-

Isolation and Purification: Collect the crude barbital by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., hot water or ethanol).

The journey of pyrimidine-based ligands, from the initial synthesis of barbituric acid to the development of life-saving antiviral drugs, is a testament to the power of chemical synthesis and the profound impact of small molecules on human health. The pyrimidine scaffold continues to be a fertile ground for drug discovery, with new derivatives constantly being explored for a wide range of therapeutic applications. This enduring legacy solidifies the pyrimidine nucleus as one of the most significant and versatile heterocycles in the history of medicinal chemistry.

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. BARBITAL CAS#: 57-44-3 [m.chemicalbook.com]

- 7. BARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 11. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Lesson | Study.com [study.com]

- 12. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 13. benchchem.com [benchchem.com]

- 14. Zidovudine - Wikipedia [en.wikipedia.org]

Physicochemical Characteristics of Pyrimidine-4,6-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4,6-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C₆H₄N₂O₄. As a derivative of pyrimidine (B1678525), a fundamental component of nucleic acids, this molecule and its analogues are of significant interest in medicinal chemistry and materials science. The presence of two carboxylic acid groups on the pyrimidine ring imparts unique physicochemical properties that make it a versatile building block for the synthesis of novel compounds, including potential therapeutic agents and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the physicochemical characteristics of Pyrimidine-4,6-dicarboxylic acid, detailed experimental protocols for their determination, and insights into its role in relevant biological pathways.

Physicochemical Properties

The key physicochemical properties of Pyrimidine-4,6-dicarboxylic acid are summarized in the tables below. These parameters are crucial for understanding the behavior of the compound in various experimental and physiological conditions, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

| Identifier | Value |

| IUPAC Name | pyrimidine-4,6-dicarboxylic acid[1] |

| CAS Number | 16490-02-1[1] |

| Molecular Formula | C₆H₄N₂O₄[1] |

| Molecular Weight | 168.11 g/mol [1] |

| Canonical SMILES | C1=C(N=CN=C1C(=O)O)C(=O)O[1] |

| InChI Key | XIEOKRXVAACBHI-UHFFFAOYSA-N[1] |

| Property | Value |

| Melting Point | 238–240 °C |

| pKa₁ | 2.14 |

| pKa₂ | (Data not available) |

| Solubility in Water | (Data not available) |

| Solubility in DMSO | (Data not available) |

| Solubility in Ethanol | (Data not available) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of Pyrimidine-4,6-dicarboxylic acid. Below are the expected characteristics based on the analysis of related pyrimidine derivatives.

| Spectroscopy | Observed/Expected Features |

| ¹H NMR | Signals corresponding to the protons on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid groups.[2] |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the carboxylic acid groups.[2] |

| FTIR | Characteristic absorption bands for O-H stretching of the carboxylic acids, C=O stretching of the carboxyl groups (around 1650 cm⁻¹), and C-N and C=C stretching vibrations of the pyrimidine ring.[2] |

| UV-Vis | Absorption bands corresponding to π→π* and n→π* electronic transitions within the pyrimidine ring and carboxylate groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of pyrimidine carboxylic acids, often involving the loss of CO₂. |

Experimental Protocols

Detailed experimental procedures are critical for the reproducible determination of the physicochemical properties of Pyrimidine-4,6-dicarboxylic acid.

Synthesis of Pyrimidine-4,6-dicarboxylic Acid

A common method for the synthesis of Pyrimidine-4,6-dicarboxylic acid involves the hydrolysis of its corresponding dimethyl ester.[3]

Workflow for Synthesis:

Procedure:

-

Dissolve Dimethyl pyrimidine-4,6-dicarboxylate in a mixture of methanol and aqueous sodium hydroxide (B78521) solution.

-

Stir the reaction mixture at room temperature to facilitate hydrolysis.

-

After the reaction is complete, remove the methanol by evaporation.

-

Acidify the remaining aqueous solution with hydrochloric acid to a pH of 2-3 to precipitate the dicarboxylic acid.

-

Collect the white precipitate by filtration.

-

Wash the precipitate with distilled water and dry to obtain Pyrimidine-4,6-dicarboxylic acid.[3]

Determination of pKa

The acid dissociation constants (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination:

Procedure:

-

Prepare a standard solution of Pyrimidine-4,6-dicarboxylic acid of known concentration in deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points and two half-equivalence points are expected.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

Workflow for Solubility Determination:

Procedure:

-

Add an excess amount of solid Pyrimidine-4,6-dicarboxylic acid to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Biological Context: Role in Signaling Pathways

Pyrimidine biosynthesis is a fundamental cellular process that is tightly regulated to meet the demands for nucleotide precursors for DNA and RNA synthesis. The de novo pyrimidine synthesis pathway is influenced by key signaling pathways that control cell growth and proliferation, notably the mTOR (mechanistic target of rapamycin) pathway.

mTORC1 Signaling and Pyrimidine Biosynthesis:

Growth factor signaling activates the PI3K-Akt pathway, which in turn activates mTORC1. Activated mTORC1 then phosphorylates and activates S6 Kinase 1 (S6K1). S6K1 directly phosphorylates and activates the multifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), which catalyzes the first three steps of de novo pyrimidine synthesis.[2][4][5] This signaling cascade ensures that pyrimidine production is coupled with growth signals, providing the necessary building blocks for ribosome biogenesis and cell proliferation.[2][6]

Conclusion

Pyrimidine-4,6-dicarboxylic acid is a molecule with significant potential in various scientific domains. This guide has provided a summary of its known physicochemical characteristics, along with standardized protocols for their experimental determination. The elucidation of its role within the mTOR signaling pathway highlights its relevance in the context of cell growth and metabolism. Further research to determine the second pKa value and quantitative solubility in various solvents will provide a more complete understanding of this versatile compound and facilitate its application in the development of new materials and therapeutics.

References

- 1. Pyrimidine-4,6-dicarboxylic acid | 16490-02-1 | Benchchem [benchchem.com]

- 2. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA2025799A1 - Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Coordinated Targeting of S6K1/2 and AXL Disrupts Pyrimidine Biosynthesis in PTEN-Deficient Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Theoretical and Computational Explorations of Pyrimidine-4,6-dicarboxylate and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of pyrimidine-4,6-dicarboxylate and its derivatives. The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, and understanding its electronic and structural properties through computational approaches is pivotal for the rational design of novel therapeutics. This document synthesizes key findings from various studies, presenting data in a structured format to facilitate comparison and further research.

Molecular Properties of Pyrimidine-4,6-dicarboxylate Core

The parent compound, pyrimidine-4,6-dicarboxylic acid, possesses a distinct set of physicochemical properties that form the basis for its derivatization and application in drug design.[1]

| Property | Value | Unit |

| Molecular Weight | 168.11 | g/mol |

| XLogP3-AA | -0.1 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 168.01710661 | Da |

| Monoisotopic Mass | 168.01710661 | Da |

| Topological Polar Surface Area | 100 Ų | |

| Heavy Atom Count | 12 | |

| Formal Charge | 0 | |

| Complexity | 186 |

Computational Methodologies

A variety of computational techniques have been employed to investigate pyrimidine derivatives, with Density Functional Theory (DFT) being a prominent method for elucidating electronic structure and reactivity.

Density Functional Theory (DFT)

DFT calculations are instrumental in understanding the geometric and electronic properties of pyrimidine derivatives. A common approach involves geometry optimization and frequency calculations to confirm the structure as an energy minimum.

Typical Experimental Protocol for DFT Calculations:

-

Model Construction: An excerpt of the molecule of interest is cut from X-ray crystallographic data or built using molecular modeling software.

-

Computational Software: A quantum chemistry package such as Gaussian is frequently used.[2]

-

Functional and Basis Set: The B3LYP hybrid functional combined with a basis set like 6-31G+(d) is a common choice for these types of molecules.[2]

-

Solvent Model: To simulate a more realistic environment, a solvent model like the SM8 aqueous solvent model can be employed.[3]

-

Calculations: The geometry of the molecule is optimized to find the lowest energy conformation. Subsequent frequency calculations are performed to verify that the optimized structure corresponds to a true minimum on the potential energy surface.[2]

-

Analysis: The output is analyzed to determine various properties such as bond lengths, bond angles, Mulliken atomic charges, and molecular electrostatic potential (MEP) surfaces.[4][5]

The following DOT script illustrates a generalized workflow for DFT calculations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding mode of a ligand to its protein target.

Typical Experimental Protocol for Molecular Docking:

-

Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of the pyrimidine derivative is generated and optimized for its geometry and charge distribution.

-

Docking Software: Programs such as AutoDock or Glide are commonly used.

-

Grid Generation: A grid box is defined around the active site of the target protein.

-

Docking Simulation: The software samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function.

-

Analysis: The resulting poses are analyzed to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

The logical relationship in a molecular docking study is depicted in the following DOT script.

Applications in Drug Discovery

Computational studies on pyrimidine derivatives have been instrumental in the discovery and optimization of potent inhibitors for various biological targets.

Kinase Inhibition

Derivatives of the pyrimidine-4,6-diamine scaffold have been rationally designed as Type-II inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a clinically validated target in acute myeloid leukemia (AML).[6] Computational modeling played a crucial role in understanding the mechanism of action and achieving high selectivity over other kinases like c-KIT, which is important for mitigating side effects such as myelosuppression.[6]

Quantitative Data for a Potent FLT3 Inhibitor:

| Compound | Target | IC50 (nM) |

| 13a | FLT3 | 13.9 ± 6.5 |

Data from reference[6]

Anticancer Activity

Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer properties.[7] Molecular docking studies have been employed to investigate their potential as topoisomerase II inhibitors and their ability to intercalate with DNA.[7] These computational insights help in understanding the structure-activity relationships and in the design of more potent anticancer agents.

Synthesis and Characterization

The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. For instance, the synthesis of novel pyrimidine derivatives can be achieved through the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid.[8] The starting α,β-unsaturated ketones can be synthesized via a Claisen-Schmidt condensation.[8]

The following diagram illustrates a general synthetic pathway for pyrimidine derivatives.

Characterization of the synthesized compounds is typically performed using various spectroscopic techniques.

Spectroscopic Data for a Pyrimidine Derivative (Compound 10e):

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) δ, ppm | 1.76 (s, 6H, 2CH₃), 2.81 (s, 3H, SO₂CH₃), 3.86 (s, 6H, 2OCH₃), 7.12 (d, J = 8.5 Hz, 4H, Ar), 7.51 (s, 1H, NH), 8.31 (s, 1H, CH), 8.40 (d, J = 8.4 Hz, 4H, Ar) |

| ¹³C NMR (126 MHz, DMSO-d₆) δ, ppm | 29.0, 44.1, 55.9, 60.9, 108.6 (C⁵), 114.7, 129.5, 129.6, 162.2 (C⁴), 163.5 (C⁶), 172.5 (C²) |

| Mass Spectrum m/z (Irel, %) | 428.2 [M+H]⁺(100), 430.2 (20) |

Data from reference[9]

This guide highlights the synergy between theoretical, computational, and experimental approaches in the study of pyrimidine-4,6-dicarboxylate and its derivatives. The presented methodologies and data serve as a valuable resource for researchers engaged in the design and development of novel pyrimidine-based compounds with therapeutic potential.

References

- 1. Pyrimidine-4,6-dicarboxylic acid | C6H4N2O4 | CID 239360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. jacsdirectory.com [jacsdirectory.com]

- 6. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Luminescent Properties of Pyrimidine-4,6-dicarboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis, photophysical characteristics, and potential applications of luminescent compounds based on the pyrimidine-4,6-dicarboxylate (pmdc) core. The unique electronic structure of the pmdc ligand, combined with its versatile coordination capabilities, makes it a compelling building block for creating novel photoactive materials, including metal-organic frameworks (MOFs) and coordination polymers with tunable emissive properties.

Introduction: The Pyrimidine-4,6-dicarboxylate Ligand

The pyrimidine-4,6-dicarboxylate anion is a planar, bis-bidentate bridging ligand. Its structural rigidity and capacity for chelation with metal ions make it an excellent candidate for constructing ordered, one-dimensional to three-dimensional supramolecular structures.[1] When incorporated into coordination polymers, particularly with lanthanide(III) and lead(II) ions, the resulting materials often exhibit significant photoluminescence, which can be modulated by the choice of metal center and synthetic conditions.[2][3]

Luminescent Properties and Photophysical Data

The luminescence of pmdc-based compounds is primarily ligand-based, though it can be significantly enhanced and modulated through coordination with metal ions. This enhancement is often attributed to the rigidification of the ligand within the framework, which reduces non-radiative decay pathways.

A notable example is a 3D MOF with the formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n. This compound demonstrates a greenish-blue photoluminescent emission that is substantially more intense than the free H₂pmdc ligand.[2][4][5] The emission is composed of a blue fluorescent component and a yellowish-green phosphorescent component, with the latter showing a long lifetime.[2] Coordination to the Pb(II) ions improves the photoluminescence (PL) properties, nearly doubling the quantum yield compared to the free ligand.[2]

Lanthanide ions are well-known for their characteristic sharp emission bands. When complexed with pmdc, the ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide center, which then emits light. Solvent-free melt reactions between lanthanide(III) nitrates and pyrimidine-4,6-dicarboxylic acid (H₂pmdc) have yielded 3D coordination polymers with strong characteristic emissions in the visible region for Sm³⁺, Eu³⁺, Tb³⁺, and Dy³⁺.[3] The quantum yields for europium and terbium-containing compounds are particularly noteworthy.[3] The luminescence can be further improved by minimizing the presence of O–H oscillators (from coordinated water molecules), which are known to quench lanthanide emission.[6]

Table 1: Photophysical Data for Selected Pyrimidine-4,6-dicarboxylate Compounds

| Compound/Complex | Excitation (nm) | Emission Max (λem, nm) | Quantum Yield (QY, %) | Lifetime (τ) | Notes |

| H₂pmdc (free ligand) | ~300-360 | - | 0.8(2) | - | Serves as a baseline for comparison.[2] |

| {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n | ~450 | 460, 550 | 1.7(2) | 72(3) µs (at 550 nm) | Greenish-blue emission; features both fluorescence and phosphorescence.[2] |

| [Eu(μ₄-pmdc)(NO₃)(H₂O)]n (1-Eu) | - | - | 20 | - | Strong characteristic red emission from Eu³⁺.[3] |

| {[Tb(μ₄-pmdc)(NO₃)(H₂O)]·H₂O}n (2-Tb) | - | - | 18 | Millisecond range | Strong characteristic green emission from Tb³⁺; long-lived excited state.[3] |

| [Sm(μ₄-pmdc)(NO₃)(H₂O)]n (1-Sm) | - | - | Negligible | - | Weak emission.[3] |

| {[Dy(μ₄-pmdc)(NO₃)(H₂O)]·H₂O}n (2-Dy) | - | - | Negligible | - | Weak emission.[3] |

Experimental Protocols

The synthesis of luminescent pmdc compounds often involves hydrothermal or solvent-free mechanochemical/thermal methods. The chosen method can significantly influence the final crystal structure and properties.

The starting material, pyrimidine-4,6-dicarboxylic acid (H₂pmdc), can be prepared following previously reported procedures, which typically involve the oxidation of a corresponding dimethylpyrimidine precursor.[7]

This protocol describes a mechano-thermal, solvent-free procedure for synthesizing the luminescent lead-based MOF {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n.[2]

-

Mixing: Lead(II) nitrate (B79036) and pyrimidine-4,6-dicarboxylic acid are mixed in a mortar and gently hand-ground.

-

Heating: The resulting mixture is placed into an airtight glass vessel. The vessel is then placed in an autoclave and heated to 150 °C for 48 hours.

-

Cooling: The vessel is slowly cooled to room temperature at a rate of 5 °C/min.

-

Purification: The final product is gently washed with a water/ethanol solution to remove any unreacted reagents. The nitric acid formed during the reaction is decomposed and released upon opening the vessel.[2]

This method involves the direct reaction of lanthanide salts with the H₂pmdc ligand in a melted state.[3]

-

Mixing: A stoichiometric amount of the respective lanthanide(III) nitrate hydrate (B1144303) and pyrimidine-4,6-dicarboxylic acid are intimately mixed.

-

Heating: The mixture is heated to a temperature sufficient to melt the reagents and initiate the reaction, leading to the formation of the coordination polymer.

-

Isolation: After cooling, the solid product is isolated. This method avoids the use of solvents and can lead to highly crystalline, dense frameworks.

-

Sample Preparation: Polycrystalline samples are prepared for solid-state measurements. For solution-state measurements of derivatives, compounds are dissolved in an appropriate solvent (e.g., methanol) at a specific concentration (e.g., 2 μM).[8]

-

Instrumentation: Measurements are performed using a spectrofluorophotometer.

-

Data Acquisition:

-

Emission Spectra: The sample is excited at a fixed wavelength, and the emitted light is scanned across a range of wavelengths.

-

Excitation Spectra: The emission is monitored at a fixed wavelength while the excitation wavelength is scanned.

-

Quantum Yield (QY): Absolute quantum yields of solid samples can be measured using an integrating sphere.[3] For solutions, QY can be determined relative to a standard reference like anthracene (B1667546) or L-tryptophan.[8]

-

Lifetime Measurements: Decay lifetimes are measured using time-resolved spectroscopy techniques to understand the dynamics of the excited states.[3]

-

Visualized Workflows and Relationships

The following diagram illustrates the typical workflow from ligand synthesis to the characterization of the final luminescent material.

Caption: Workflow from synthesis to photophysical characterization.

The luminescent properties of these compounds are highly dependent on their structure. The coordination environment of the metal ion and the presence of quenchers like water molecules are critical factors.

Caption: Key factors affecting lanthanide-pmdc luminescence.

Potential Applications

The strong and tunable luminescence of pyrimidine-4,6-dicarboxylate compounds makes them promising candidates for various applications:

-

Solid-State Lighting: The strong emissions, particularly from Eu³⁺ (red) and Tb³⁺ (green) complexes, suggest potential use in phosphors for LEDs.

-

Sensors: The sensitivity of the luminescence to the chemical environment could be exploited for developing chemical sensors.

-

Bio-imaging: While not extensively explored for pmdc itself, related fluorescent pyrimidine (B1678525) derivatives are used as probes to study biological processes, indicating a potential direction for future research.[8]

-

Waveguides: Single crystals of lanthanide-pmdc compounds have been shown to exhibit waveguiding behavior, channeling light along their crystal axes.[3]

Conclusion

Pyrimidine-4,6-dicarboxylate is a versatile ligand for the construction of highly luminescent coordination polymers and metal-organic frameworks. By carefully selecting the metal ion and controlling the synthetic conditions to manage the coordination environment, it is possible to tune the photophysical properties of the resulting materials. The high quantum yields and long lifetimes observed in several lanthanide-based systems make them particularly attractive for applications in materials science and potentially in drug development as diagnostic tools. Further research into modifying the pmdc core could unlock even more diverse and efficient luminescent properties.

References

- 1. Rational design of 1-D metal-organic frameworks based on the novel pyrimidine-4,6-dicarboxylate ligand. New insights into pyrimidine through magnetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enhancing luminescence properties of lanthanide(iii)/pyrimidine-4,6-dicarboxylato system by solvent-free approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility of Pyrimidine-4,6-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pyrimidine-4,6-dicarboxylic acid in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, solvents successfully used in its synthesis and purification, and standardized experimental protocols for solubility determination.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration. For a compound like Pyrimidine-4,6-dicarboxylic acid, a heterocyclic dicarboxylic acid, its solubility is governed by its crystalline structure and the interplay of intermolecular forces between the solute and the solvent. The presence of two carboxylic acid groups and two nitrogen atoms in the pyrimidine (B1678525) ring allows for extensive hydrogen bonding, making it more amenable to dissolution in polar solvents.

Data Presentation: Solubility Profile

While precise quantitative solubility data for Pyrimidine-4,6-dicarboxylic acid is not widely reported, the following table summarizes its qualitative solubility based on information gleaned from synthetic procedures and analytical studies. This information provides valuable guidance for solvent selection in research and development.

| Solvent Class | Solvent | Qualitative Solubility | Context of Use |

| Polar Protic | Water | Soluble | Used as a solvent in the synthesis of its metal complexes and for washing the final product. Its good water solubility is noted in the context of radiopharmaceutical applications. |

| Methanol (MeOH) | Soluble | Employed as a solvent for the hydrolysis of dimethyl pyrimidine-4,6-dicarboxylate to the diacid. | |

| Ethanol (EtOH) | Soluble | Mentioned as a polar solvent in which the compound is soluble. | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Utilized as a solvent for the synthesis of Pyrimidine-4,6-dicarboxylic acid diamides and for crystallization of its derivatives. |

| Dimethyl sulfoxide (B87167) (DMSO) | Likely Soluble | While not explicitly stated for the diacid, derivatives are often dissolved in DMSO for biological assays. | |

| Non-Polar | Dichloromethane (DCM) | Insoluble | Used as an anti-solvent for the crystallization of its derivatives from DMF solutions. |

| Diethyl ether | Insoluble | Used as an anti-solvent for the crystallization of its derivatives. | |

| Hexane | Insoluble | Generally, dicarboxylic acids exhibit poor solubility in non-polar hydrocarbon solvents. |

Experimental Protocols

For researchers seeking to determine the precise quantitative solubility of Pyrimidine-4,6-dicarboxylic acid, the following established methodologies are recommended.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of a compound and is considered the gold standard.

Materials:

-

Pyrimidine-4,6-dicarboxylic acid (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaker or rotator at a controlled temperature (e.g., 25 °C)

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

-

Calibrated analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid Pyrimidine-4,6-dicarboxylic acid to a vial containing a known volume of the test solvent. Ensure a visible excess of solid remains to confirm saturation.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of Pyrimidine-4,6-dicarboxylic acid using a validated HPLC method. A standard calibration curve of the compound should be prepared to accurately determine the concentration.

-

Data Reporting: The solubility is reported as the mean concentration from multiple replicates, typically in units of mg/mL or g/L.

Protocol 2: Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Materials:

-

Pyrimidine-4,6-dicarboxylic acid (dissolved in 100% DMSO, e.g., 10 mM stock)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplates

-

Plate reader (nephelometry or UV-Vis) or HPLC-MS system

Procedure:

-

Sample Preparation: Add a small volume of the DMSO stock solution of Pyrimidine-4,6-dicarboxylic acid to the aqueous buffer in the wells of a microplate.

-

Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of the solution using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, the plate can be centrifuged, and the supernatant analyzed by HPLC-MS to determine the concentration of the dissolved compound.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Relationship between Solubility and Applications.

"Pyrimidine-4,6-dicarboxylic acid molecular weight and formula"

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on pyrimidine-4,6-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Data

The fundamental molecular properties of pyrimidine-4,6-dicarboxylic acid are summarized below.

| Property | Value |

| Molecular Formula | C₆H₄N₂O₄[1][2][3] |

| Molecular Weight | 168.11 g/mol [2][3] |

| IUPAC Name | pyrimidine-4,6-dicarboxylic acid[2] |

| CAS Number | 16490-02-1[3] |

Experimental Protocols & Further Insights

While detailed experimental protocols for the synthesis of pyrimidine-4,6-dicarboxylic acid are proprietary and vary by supplier, a common strategic approach involves the derivatization of the dicarboxylic acid into diamides.[3] This is often accomplished by first converting the carboxylic acid groups into more reactive species, such as acid chlorides, which are subsequently reacted with a specific amine.[3] This methodology has been utilized to generate a range of pyrimidine-4,6-dicarboxamides.[3] These derivatives are particularly relevant in drug discovery; for example, certain amides of pyrimidine-4,6-dicarboxylic acid have been explored as selective inhibitors of collagenase, indicating their potential therapeutic application in degenerative joint diseases.[3]

Logical Relationships

The following diagram illustrates a generalized workflow for the derivatization of pyrimidine-4,6-dicarboxylic acid into diamides for potential therapeutic applications.

References

- 1. pyrimidine-4,6-dicarboxylic acid (16490-02-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. Pyrimidine-4,6-dicarboxylic acid | C6H4N2O4 | CID 239360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrimidine-4,6-dicarboxylic acid | 16490-02-1 | Benchchem [benchchem.com]

The Dianionic Geometry of Pyrimidine-4,6-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine-4,6-dicarboxylate (pmdc) dianion is a versatile heterocyclic building block of significant interest in coordination chemistry, materials science, and medicinal chemistry. Its rigid, planar structure and the strategic placement of its coordinating carboxylate and nitrogen atoms make it an excellent ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and novel therapeutic agents. Understanding the precise geometry of this dianion is fundamental to predicting and controlling the properties of the resulting supramolecular structures and its interactions with biological targets. This technical guide provides an in-depth analysis of the geometry of the pyrimidine-4,6-dicarboxylate dianion, supported by crystallographic data and computational methods.

Molecular Geometry

The geometry of the pyrimidine-4,6-dicarboxylate dianion has been determined through single-crystal X-ray diffraction studies of its metal complexes and computational modeling. The dianion is characterized by a high degree of planarity, with the carboxylate groups being nearly coplanar with the central pyrimidine (B1678525) ring.[1] This planarity facilitates its role as a bis-chelating or bridging ligand in the formation of extended crystal structures.[2]

Experimental Data from X-ray Crystallography

The following tables summarize the key geometric parameters (bond lengths, bond angles, and dihedral angles) for the pyrimidine-4,6-dicarboxylate dianion, as determined from the crystal structure of a lead(II)-based metal-organic framework (CCDC 2295990). For comparison, the geometric parameters of the neutral pyrimidine-4,6-dicarboxylic acid (COD 7005171) are also provided.

Table 1: Bond Lengths (Å)

| Bond | Dianion (in Pb-MOF) | Neutral Acid |

| N1-C2 | 1.339 | 1.335 |

| C2-N3 | 1.331 | 1.328 |

| N3-C4 | 1.345 | 1.342 |

| C4-C5 | 1.391 | 1.393 |

| C5-C6 | 1.395 | 1.391 |

| C6-N1 | 1.348 | 1.345 |

| C4-C7 | 1.518 | 1.512 |

| C7-O1 | 1.259 | 1.211 (C=O) |

| C7-O2 | 1.251 | 1.312 (C-OH) |

| C6-C8 | 1.521 | 1.515 |

| C8-O3 | 1.255 | 1.213 (C=O) |

| C8-O4 | 1.253 | 1.310 (C-OH) |

Table 2: Bond Angles (°)

| Angle | Dianion (in Pb-MOF) | Neutral Acid |

| C6-N1-C2 | 116.8 | 116.9 |

| N1-C2-N3 | 126.3 | 126.5 |

| C2-N3-C4 | 116.9 | 117.0 |